

# Spectroscopic Characterization of Cyanidin 3-O-galactoside: An In-Depth Technical Guide

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## Compound of Interest

Compound Name: Cyanidin 3-O-galactoside

CAS No.: 142506-26-1

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## Introduction: The Significance of Cyanidin 3-O-galactoside and its Spectroscopic Fingerprint

**Cyanidin 3-O-galactoside** (C3G), a prominent member of the anthocyanin family, is a water-soluble pigment responsible for the vibrant red, purple, and blue hues observed in numerous fruits, flowers, and vegetables.[1][2] Beyond its role as a natural colorant, C3G is the subject of extensive research due to its potent antioxidant properties and potential health benefits, including anti-inflammatory, anticancer, and antidiabetic effects.[2][3][4] As interest in C3G for nutraceutical, pharmaceutical, and food industry applications grows, the precise and unambiguous characterization of this molecule is of paramount importance.[5][6]

This technical guide provides a comprehensive overview of the core spectroscopic techniques employed for the structural elucidation and characterization of **Cyanidin 3-O-galactoside**. We will delve into the principles and practical applications of Ultraviolet-Visible (UV-Vis) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). The focus will be on not only the "how" but, more critically, the "why" behind the experimental choices, offering insights into how each technique provides a unique piece of the structural puzzle, culminating in a complete and validated molecular profile.

## The Molecular Architecture: A Prelude to Spectroscopic Analysis

Before delving into the spectroscopic data, it is crucial to understand the fundamental structure of **Cyanidin 3-O-galactoside**. It consists of a cyanidin aglycone, which is a type of anthocyanidin, linked to a galactose sugar moiety at the C3 position via an O-glycosidic bond. [7][8] The cyanidin core is characterized by a specific hydroxylation pattern on its A and B rings, which is a primary determinant of its spectroscopic properties.

Caption: Chemical structure of **Cyanidin 3-O-galactoside**.

## UV-Visible Spectroscopy: Probing the Chromophore

UV-Vis spectroscopy is a fundamental technique for the initial characterization of anthocyanins. The extended  $\pi$ -conjugated system of the flavylum cation, the predominant form of anthocyanins in acidic conditions, is responsible for their strong absorption in the visible region of the electromagnetic spectrum. [9][10]

The UV-Vis spectrum of **Cyanidin 3-O-galactoside** typically exhibits two major absorption bands: one in the UV region (around 280 nm) corresponding to the benzoyl moiety (A-ring), and a more intense band in the visible region (around 520-535 nm) attributed to the cinnamoyl moiety (B-ring and the heterocyclic C-ring). [1][10] The position of the visible absorption maximum ( $\lambda_{\text{max}}$ ) is highly sensitive to the hydroxylation pattern of the B-ring. Di-oxygenated anthocyanidins like cyanidin typically have a  $\lambda_{\text{max}}$  around 535 nm. [1]

The Critical Role of pH:

The pH of the solution profoundly influences the structure and, consequently, the UV-Vis spectrum of anthocyanins. [3][10] At low pH (typically < 3), the red flavylum cation is the dominant species. As the pH increases, a series of structural transformations occur, leading to the formation of the colorless carbinol pseudobase (pH 4-5), the blue quinonoidal base, and eventually the yellow chalcone at higher pH values. [9][10] This pH-dependent color change is a hallmark of anthocyanins. For analytical purposes, maintaining a consistent and acidic pH is crucial for reproducible UV-Vis measurements.

## Experimental Protocol: UV-Vis Spectroscopic Analysis

- Sample Preparation:
  - Accurately weigh a small amount of purified **Cyanidin 3-O-galactoside**.
  - Dissolve the sample in a suitable acidic solvent, typically methanol or ethanol containing a small amount of acid (e.g., 0.1% HCl or 1% formic acid), to ensure the predominance of the flavylum cation.
- Instrumentation and Measurement:
  - Use a calibrated double-beam UV-Vis spectrophotometer.
  - Record the spectrum over a wavelength range of 200-700 nm.
  - Use the acidic solvent as a blank.
- Data Analysis:
  - Identify the  $\lambda_{\text{max}}$  in both the UV and visible regions.
  - The ratio of the absorbance at the visible maximum to the absorbance in the UV region can provide information about the purity of the sample.

## Mass Spectrometry: Unveiling Molecular Weight and Fragmentation

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and obtaining structural information through fragmentation analysis.<sup>[11][12]</sup> When coupled with a separation technique like High-Performance Liquid Chromatography (HPLC), it becomes a powerful method for identifying and quantifying anthocyanins in complex mixtures.<sup>[4][9][11]</sup>

For **Cyanidin 3-O-galactoside**, electrospray ionization (ESI) is the most common ionization technique, typically operated in the positive ion mode. The expected molecular ion  $[M]^+$  for **Cyanidin 3-O-galactoside** ( $C_{21}H_{21}O_{11}^+$ ) is at an  $m/z$  of 449.1.<sup>[13][14]</sup>

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation:

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of the molecular ion. In the case of **Cyanidin 3-O-galactoside**, the most characteristic fragmentation is the cleavage of the glycosidic bond, resulting in the loss of the galactose moiety (162 Da). This produces a prominent fragment ion corresponding to the cyanidin aglycone at  $m/z$  287.1.[15][16] This neutral loss is a diagnostic marker for 3-O-glycosylated anthocyanins.

## Quantitative Data Summary: Mass Spectrometry

Ion	$m/z$ (calculated)	$m/z$ (observed)	Description
[M] <sup>+</sup>	449.1084	~449.1	Molecular ion of Cyanidin 3-O-galactoside
[M - 162] <sup>+</sup>	287.0556	~287.1	Fragment ion corresponding to the cyanidin aglycone

## Experimental Protocol: LC-MS/MS Analysis

- Sample Preparation:
  - Dissolve the sample in an appropriate solvent, typically an acidified aqueous/organic mixture compatible with the LC mobile phase.
- Liquid Chromatography (LC) Separation:
  - Employ a reversed-phase C18 column.[9]
  - Use a gradient elution with a mobile phase consisting of acidified water (e.g., with 0.1% formic acid) and an organic solvent like acetonitrile or methanol.[9]
- Mass Spectrometry (MS) Detection:
  - Utilize an ESI source in positive ion mode.
  - Perform a full scan MS analysis to detect the molecular ion [M]<sup>+</sup>.

- Conduct MS/MS analysis on the  $[M]^+$  ion to observe the characteristic fragmentation pattern.

Caption: Workflow for LC-MS analysis of **Cyanidin 3-O-galactoside**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are crucial for the complete characterization of **Cyanidin 3-O-galactoside**.

### $^1\text{H}$ NMR Spectroscopy:

The  $^1\text{H}$  NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. Key signals to identify in the  $^1\text{H}$  NMR spectrum of **Cyanidin 3-O-galactoside** include:

- **Aromatic Protons:** Signals in the downfield region (typically  $\delta$  6.0-9.0 ppm) corresponding to the protons on the A and B rings of the cyanidin aglycone.
- **Anomeric Proton:** A characteristic doublet in the region of  $\delta$  5.0-5.5 ppm, which is indicative of the proton on the anomeric carbon (C-1") of the galactose moiety. The coupling constant (J-value) of this signal can help determine the stereochemistry of the glycosidic linkage.
- **Sugar Protons:** A complex set of signals in the region of  $\delta$  3.0-4.5 ppm corresponding to the remaining protons of the galactose unit.

### $^{13}\text{C}$ NMR Spectroscopy:

The  $^{13}\text{C}$  NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The chemical shifts in the  $^{13}\text{C}$  NMR spectrum are indicative of the type of carbon (e.g., aromatic, olefinic, aliphatic, carbonyl). For **Cyanidin 3-O-galactoside**, key regions in the  $^{13}\text{C}$  NMR spectrum include:

- **Aromatic and Flavylium Carbons:** Signals in the downfield region ( $\delta$  90-170 ppm).

- Anomeric Carbon: A signal around  $\delta$  100-105 ppm.
- Sugar Carbons: Signals in the region of  $\delta$  60-80 ppm.

## Quantitative Data Summary: $^1\text{H}$ and $^{13}\text{C}$ NMR

Note: Chemical shifts ( $\delta$ ) are reported in parts per million (ppm) and are referenced to the solvent signal. The following are approximate and can vary slightly depending on the solvent and experimental conditions.

$^1\text{H}$  NMR (in  $\text{CD}_3\text{OD}$ ):

Proton	Approximate Chemical Shift ( $\delta$ , ppm)
H-4	~8.8-9.0 (s)
H-2', H-6'	~7.6-8.2 (m)
H-5'	~6.9 (d)
H-6, H-8	~6.5-6.8 (m)
H-1" (Anomeric)	~5.2-5.4 (d)
Galactose Protons	~3.4-3.9 (m)

$^{13}\text{C}$  NMR (in  $\text{CD}_3\text{OD}$ ):

Carbon	Approximate Chemical Shift ( $\delta$ , ppm)
C-2	~163
C-4	~135
C-5	~159
C-7	~157
C-9	~147
C-1'	~113
C-2'	~119
C-3'	~145
C-4'	~144
C-5'	~112
C-6'	~120
C-1" (Anomeric)	~103
Galactose Carbons	~62-78

Data compiled from available literature, specific values may vary.[\[14\]](#)[\[17\]](#)

## Experimental Protocol: NMR Spectroscopy

- Sample Preparation:
  - Dissolve a sufficient amount of highly purified **Cyanidin 3-O-galactoside** in a deuterated solvent (e.g., methanol-d<sub>4</sub>, DMSO-d<sub>6</sub>). A common choice for anthocyanins is acidified methanol-d<sub>4</sub> to maintain the stability of the flavylium cation.
- Instrumentation and Measurement:
  - Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

- Acquire  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivities.
- Data Analysis:
  - Integrate the  $^1\text{H}$  NMR signals to determine the relative number of protons.
  - Analyze the chemical shifts, coupling constants, and multiplicities to assign the signals to specific protons and carbons in the molecule.
  - Use 2D NMR data to confirm the assignments and elucidate the complete structure.

## Conclusion: A Multi-faceted Approach to Structural Validation

The comprehensive spectroscopic characterization of **Cyanidin 3-O-galactoside** requires a synergistic approach, integrating data from UV-Vis spectroscopy, mass spectrometry, and NMR spectroscopy. UV-Vis provides a rapid assessment of the chromophore and its pH-dependent behavior. Mass spectrometry confirms the molecular weight and provides key fragmentation information, particularly the identity of the aglycone and the sugar moiety. Finally, NMR spectroscopy delivers the definitive structural blueprint, allowing for the unambiguous assignment of all protons and carbons. By combining these powerful analytical techniques, researchers and drug development professionals can ensure the identity, purity, and quality of **Cyanidin 3-O-galactoside** for its various applications.

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